molecular formula C7H4ClN3O2 B2838705 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020035-24-8

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2838705
CAS No.: 1020035-24-8
M. Wt: 197.58
InChI Key: MUALDTAMUVWKOW-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate .

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

Given the lack of information on the specific targets of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid, its mode of action is also unclear. It has been detected for monitoring ph value (30–70), indicating that it may interact with its environment in a pH-dependent manner .

Pharmacokinetics

Its solubility is slightly soluble in water , which could impact its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, its interaction with the environment is pH-dependent . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo-pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo-pyrimidine ring.

Uniqueness

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its biological effects .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALDTAMUVWKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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